molecular formula C14H15NO5S2 B2502622 6-methyl-4-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one CAS No. 1798639-96-9

6-methyl-4-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one

Cat. No.: B2502622
CAS No.: 1798639-96-9
M. Wt: 341.4
InChI Key: KRDVXUVLIMBQJG-UHFFFAOYSA-N
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Description

6-methyl-4-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one is a synthetic organic compound characterized by its complex molecular structure, which includes a pyranone ring, a pyrrolidine moiety, and a thiophene sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one typically involves multiple steps:

    Formation of the Pyranone Core: The pyranone ring can be synthesized through a condensation reaction involving a suitable diketone and an aldehyde under acidic or basic conditions.

    Introduction of the Pyrrolidine Moiety: The pyrrolidine ring is often introduced via a nucleophilic substitution reaction. This can involve the reaction of a halogenated pyranone intermediate with a pyrrolidine derivative.

    Attachment of the Thiophene Sulfonyl Group: The thiophene sulfonyl group is typically introduced through a sulfonylation reaction, where a thiophene derivative is reacted with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyranone ring or the sulfonyl group, potentially leading to the formation of alcohols or thiols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrrolidine and thiophene moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the pyranone ring can produce pyranol derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 6-methyl-4-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry due to its structural features that may interact with biological targets. It could be investigated for its activity as an enzyme inhibitor, receptor modulator, or antimicrobial agent.

Industry

In the materials science field, the compound’s properties could be explored for the development of new materials with specific electronic, optical, or mechanical properties. Its ability to undergo various chemical reactions makes it a versatile candidate for material modification.

Mechanism of Action

The mechanism by which 6-methyl-4-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    6-methyl-4-((1-(phenylsulfonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one: Similar structure but with a phenyl group instead of a thiophene.

    6-methyl-4-((1-(benzylsulfonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one: Contains a benzyl group in place of the thiophene.

Uniqueness

The presence of the thiophene sulfonyl group in 6-methyl-4-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one imparts unique electronic and steric properties, potentially leading to different reactivity and interaction profiles compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired properties for various applications.

Properties

IUPAC Name

6-methyl-4-(1-thiophen-2-ylsulfonylpyrrolidin-3-yl)oxypyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5S2/c1-10-7-12(8-13(16)19-10)20-11-4-5-15(9-11)22(17,18)14-3-2-6-21-14/h2-3,6-8,11H,4-5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRDVXUVLIMBQJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(C2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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